1-(2,3-dihydro-1H-indol-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Overview
Description
The compound “3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a triazole ring, and a benzothiazole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring structures and functional groups . The indole ring provides a scaffold that is found in many important synthetic drug molecules .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. The research found that certain derivatives offer high inhibition efficiency, which suggests their potential in materials science for protecting metals against corrosion (Hu et al., 2016).
Antimicrobial Properties : Various benzothiazole compounds have been synthesized and evaluated for their antimicrobial activities. Some studies focused on creating novel derivatives with potential antibacterial and antifungal properties, indicating the broad applicability of these compounds in developing new antimicrobial agents (Gilani et al., 2011).
Anticancer Activity : The synthesis and evaluation of 4-thiazolidinones containing benzothiazole moiety revealed some compounds with significant anticancer activity on various cancer cell lines, highlighting the potential of benzothiazole derivatives in oncology research (Havrylyuk et al., 2010).
Chemical Synthesis and Structure-Activity Relationships
Synthesis Techniques : Innovative synthesis methods for benzothiazole derivatives and their reactivity have been explored, including microwave-assisted synthesis, which offers a rapid and efficient pathway to a broad range of structurally diverse compounds. Such methodologies are crucial for expanding the chemical libraries available for biological and materials science research (Özil et al., 2015).
Structural Diversity and Biological Activity : The generation of structurally diverse libraries through various chemical reactions indicates the versatility of benzothiazole derivatives. The exploration of their biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties, underscores the importance of structural modification in discovering new bioactive molecules (Roman, 2013).
Future Directions
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c23-16(21-10-9-12-5-1-2-6-13(12)21)11-24-17-19-20-18-22(17)14-7-3-4-8-15(14)25-18/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZOBJFUMTYNEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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